Cas no 96625-77-3 (3-(1H-pyrrol-1-yl)propane-1,2-diol)

3-(1H-pyrrol-1-yl)propane-1,2-diol is a versatile diol derivative featuring a pyrrole functional group, offering unique reactivity and structural properties for synthetic applications. Its bifunctional hydroxyl groups enable participation in condensation and polymerization reactions, while the pyrrole moiety provides opportunities for further functionalization or coordination chemistry. This compound is particularly valuable in the synthesis of heterocyclic frameworks, ligands, and specialty polymers. Its balanced hydrophilicity and lipophilicity enhance solubility in a range of solvents, facilitating diverse reaction conditions. The presence of both primary and secondary hydroxyl groups allows selective derivatization, making it a useful intermediate in pharmaceutical and material science research.
3-(1H-pyrrol-1-yl)propane-1,2-diol structure
96625-77-3 structure
Product Name:3-(1H-pyrrol-1-yl)propane-1,2-diol
CAS No:96625-77-3
MF:C7H11NO2
MW:141.167742013931
MDL:MFCD12924135
CID:1123358
PubChem ID:13419700
Update Time:2025-10-29

3-(1H-pyrrol-1-yl)propane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-pyrrol-1-yl)-1,2-Propanediol
    • 3-(1H-pyrrol-1-yl)propane-1,2-diol
    • MDL: MFCD12924135
    • Inchi: 1S/C7H11NO2/c9-6-7(10)5-8-3-1-2-4-8/h1-4,7,9-10H,5-6H2
    • InChI Key: RXSXTPJJAPLCJG-UHFFFAOYSA-N
    • SMILES: OC(CO)CN1C=CC=C1

3-(1H-pyrrol-1-yl)propane-1,2-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B530358-25mg
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3
25mg
$ 70.00 2022-06-07
TRC
B530358-50mg
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3
50mg
$ 95.00 2022-06-07
TRC
B530358-250mg
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3
250mg
$ 340.00 2022-06-07
A2B Chem LLC
AW46130-50mg
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3 95%
50mg
$115.00 2024-07-18
A2B Chem LLC
AW46130-100mg
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3 95%
100mg
$154.00 2024-07-18
A2B Chem LLC
AW46130-250mg
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3 95%
250mg
$206.00 2024-07-18
A2B Chem LLC
AW46130-500mg
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3 95%
500mg
$362.00 2024-07-18
A2B Chem LLC
AW46130-1g
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3 95%
1g
$471.00 2024-07-18
A2B Chem LLC
AW46130-2.5g
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3 95%
2.5g
$888.00 2024-07-18
A2B Chem LLC
AW46130-5g
3-(1H-pyrrol-1-yl)propane-1,2-diol
96625-77-3 95%
5g
$1298.00 2024-07-18

Additional information on 3-(1H-pyrrol-1-yl)propane-1,2-diol

Introduction to 3-(1H-pyrrol-1-yl)propane-1,2-diol (CAS No. 96625-77-3)

3-(1H-pyrrol-1-yl)propane-1,2-diol, identified by the Chemical Abstracts Service Number (CAS No.) 96625-77-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyrrole ring linked to a propane diol backbone, creating a molecular framework that is both versatile and biologically relevant. Its dual functionality, with hydroxyl groups at the 1 and 2 positions of the propane chain, makes it an intriguing candidate for further exploration in drug discovery and synthetic chemistry.

The pyrrole moiety is a core structural unit in numerous bioactive molecules, including heme-related compounds and various pharmacophores. The integration of this motif with a diol structure suggests potential interactions with biological targets such as enzymes and receptors. Recent studies have highlighted the importance of 3-(1H-pyrrol-1-yl)propane-1,2-diol in developing novel therapeutic agents, particularly those targeting metabolic disorders and inflammatory pathways. The compound's ability to modulate enzyme activity and cellular signaling has positioned it as a promising scaffold for further derivatization and optimization.

In the context of modern drug development, the synthesis and characterization of 3-(1H-pyrrol-1-yl)propane-1,2-diol have been subjects of considerable interest. Advances in synthetic methodologies have enabled more efficient production routes, allowing researchers to access derivatives with tailored properties. For instance, modifications to the hydroxyl groups or the pyrrole ring can alter the compound's solubility, metabolic stability, and binding affinity. These modifications are crucial for optimizing pharmacokinetic profiles and enhancing therapeutic efficacy.

Recent research has demonstrated the potential of 3-(1H-pyrrol-1-yl)propane-1,2-diol in addressing neurological disorders. Studies indicate that derivatives of this compound may interact with neurotransmitter systems, offering insights into their role in modulating brain function. The pyrrole ring's ability to engage with biological targets such as ion channels and G-protein coupled receptors (GPCRs) makes it a valuable component in designing next-generation neuropharmacological agents. Furthermore, the diol functionality provides opportunities for further chemical manipulation, enabling the creation of prodrugs or analogs with improved bioavailability.

The compound's relevance extends beyond neurological applications. Its structural motif has been explored in anti-inflammatory and antioxidant research. The pyrrole moiety is known for its ability to scavenge reactive oxygen species (ROS), making it a candidate for developing therapeutics targeting oxidative stress-related diseases. Additionally, the diol groups can participate in hydrogen bonding interactions, which are critical for drug-receptor binding affinity. This dual functionality has sparked interest in its potential use as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties.

In conclusion, 3-(1H-pyrrol-1-yl)propane-1,2-diol (CAS No. 96625-77-3) represents a compelling area of study within pharmaceutical chemistry. Its unique structural features—combining a pyrrole ring with a propane diol backbone—offer multiple avenues for therapeutic intervention across various disease domains. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a significant role in the development of innovative treatments for complex diseases.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd